13,14-二氢视黄醇

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

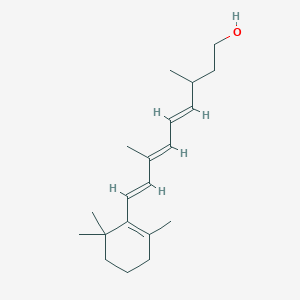

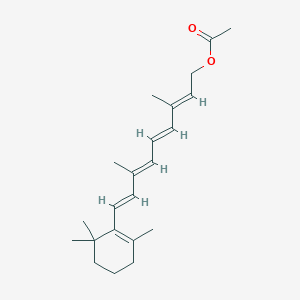

13,14-Dihydroretinol is produced by the saturation of the 13-14 double bond of all-trans-retinol, a process catalyzed by the enzyme retinol saturase . This compound does not exhibit any activity toward all-trans-retinoic acid, nor 9-cis, 11-cis or 13-cis-retinol isomers .

Cellular Effects

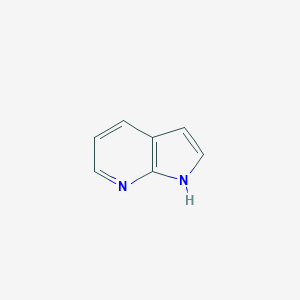

13,14-Dihydroretinol acts as an endogenous ligand for retinoid X receptors (RXRs), which are ligand-activated transcription factors . It binds and transactivates RXR in various assays, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 13,14-Dihydroretinol exerts its effects through binding interactions with biomolecules, particularly RXRs . It has been identified as an endogenous RXR ligand in mice, indicating its role in activating these nuclear hormone receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13,14-Dihydroretinol have been observed over time. High endogenous levels of this compound in mice indicate its physiological relevance and that it acts as an endogenous RXR ligand .

Metabolic Pathways

13,14-Dihydroretinol is involved in the metabolism of vitamin A . The metabolic pathway starting from all-trans-retinol may support the notion that 13,14-Dihydroretinol represents a novel fully or partly independent pathway for vitamin A activity .

准备方法

化学反应分析

相似化合物的比较

属性

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

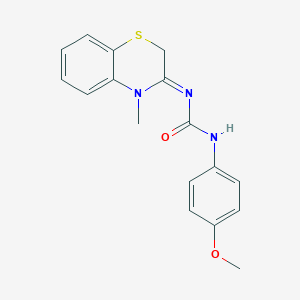

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

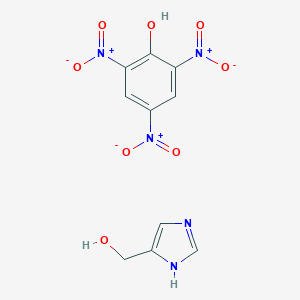

A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, 13,14-dihydroretinol promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].

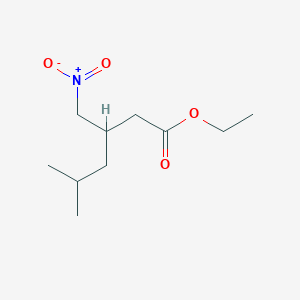

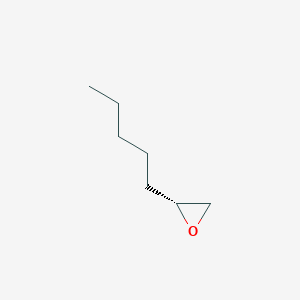

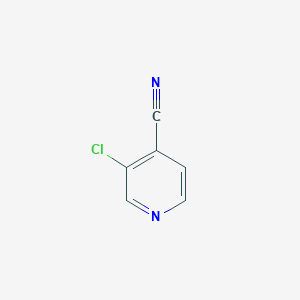

A: 13,14-dihydroretinol is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].

- Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, 13,14-dihydroretinol exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].

ANone: 13,14-Dihydroretinol itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.

A: While the provided research doesn't explicitly detail computational studies on 13,14-dihydroretinol, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.

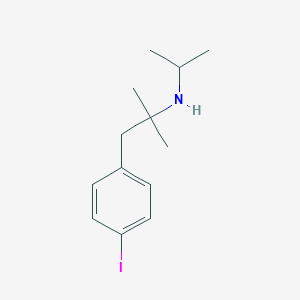

A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of 13,14-dihydroretinol. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.

ANone: Limited information is available regarding specific formulation strategies for 13,14-dihydroretinol. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.

A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to 13,14-dihydroretinol []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of 13,14-dihydroretinol in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].

A: The study of 13,14-dihydroretinol bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of 13,14-dihydroretinol in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)